molecular formula C11H17N3 B13023858 5-(1-Aminopropyl)-N-cyclopropylpyridin-2-amine

5-(1-Aminopropyl)-N-cyclopropylpyridin-2-amine

Cat. No.: B13023858
M. Wt: 191.27 g/mol
InChI Key: XFUSVOXSZWLDBT-UHFFFAOYSA-N
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Description

5-(1-Aminopropyl)-N-cyclopropylpyridin-2-amine: is an organic compound that features a pyridine ring substituted with an aminopropyl group and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Aminopropyl)-N-cyclopropylpyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-2-amine, which is commercially available.

    Aminopropylation: The pyridine-2-amine undergoes a reaction with 1-bromopropane in the presence of a base such as potassium carbonate to introduce the aminopropyl group.

    Cyclopropylation: The intermediate product is then reacted with cyclopropyl bromide under basic conditions to introduce the cyclopropyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminopropyl group, leading to the formation of imines or amides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aminopropyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products:

    Oxidation: Formation of imines or amides.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted aminopropyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Materials Science: It can be used in the synthesis of novel polymers and materials with unique properties.

Biology:

    Biochemical Probes: The compound can be used as a probe to study biological processes involving pyridine derivatives.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms.

Medicine:

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly for targeting neurological disorders.

Industry:

    Chemical Manufacturing: It can be used as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-(1-Aminopropyl)-N-cyclopropylpyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with active sites, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-Aminopropyl-3-methylimidazolium chloride
  • 1-Aminopropyl-3-methylimidazolium tetrafluoroborate
  • 1-Aminopropyl-3-methylimidazolium bromide

Comparison:

  • Structural Differences: While these similar compounds contain the aminopropyl group, they differ in the nature of the heterocyclic ring and the presence of different anions.
  • Unique Properties: 5-(1-Aminopropyl)-N-cyclopropylpyridin-2-amine is unique due to the presence of both the cyclopropyl and pyridine rings, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

5-(1-aminopropyl)-N-cyclopropylpyridin-2-amine

InChI

InChI=1S/C11H17N3/c1-2-10(12)8-3-6-11(13-7-8)14-9-4-5-9/h3,6-7,9-10H,2,4-5,12H2,1H3,(H,13,14)

InChI Key

XFUSVOXSZWLDBT-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C=C1)NC2CC2)N

Origin of Product

United States

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